Cas no 205518-89-4 (2-Ethylpyrimidine-5-carbaldehyde)

2-Ethylpyrimidine-5-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Ethylpyrimidine-5-carbaldehyde
- 2-ethyl-5-Pyrimidinecarboxaldehyde
- 2-Ethyl-pyrimidine-5-carbaldehyde
- 5-Pyrimidinecarboxaldehyde,2-ethyl-
- 2-ethylpyrimidine-5-carbaldehyde(SALTDATA: FREE)
- AS-41751
- W-201792
- CS-0215047
- Z274575084
- BB 0254521
- FT-0645990
- MFCD06800713
- DTXSID70390283
- 5-Pyrimidinecarboxaldehyde, 2-ethyl-
- A4466
- 205518-89-4
- SCHEMBL1134013
- AMY11035
- AKOS000283857
- A18425
- SB55790
- EN300-216462
- 2-Ethyl-5-pyrimidine carbaldehyde
- DB-009944
-
- MDL: MFCD06800713
- インチ: 1S/C7H8N2O/c1-2-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
- InChIKey: CBKMQAVGQAQPJI-UHFFFAOYSA-N
- SMILES: CCC1=NC=C(C=N1)C=O
計算された属性
- 精确分子量: 136.06400
- 同位素质量: 136.064
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8A^2
- XLogP3: 0.5
じっけんとくせい
- 密度みつど: 1.131
- ゆうかいてん: Not available
- Boiling Point: 227.862°C at 760 mmHg
- フラッシュポイント: 94.252°C
- Refractive Index: 1.557
- PSA: 42.85000
- LogP: 0.85150
- じょうきあつ: 0.0±0.7 mmHg at 25°C
2-Ethylpyrimidine-5-carbaldehyde Security Information
- Signal Word:Warning
- 危害声明: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- HazardClass:IRRITANT
- 储存条件:Store at room temperature
2-Ethylpyrimidine-5-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016733-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 1g |
6144.0CNY | 2021-07-05 | ||
Enamine | EN300-216462-0.25g |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 0.25g |
$139.0 | 2023-09-16 | |
Enamine | EN300-216462-0.5g |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 0.5g |
$218.0 | 2023-09-16 | |
Chemenu | CM166596-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 95%+ | 1g |
$320 | 2023-02-17 | |
Fluorochem | 225025-5g |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
£744.00 | 2022-02-28 | |
abcr | AB217230-1 g |
2-Ethyl-5-pyrimidine carbaldehyde; 95% |
205518-89-4 | 1g |
€345.00 | 2022-05-21 | ||
Chemenu | CM166596-5g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 5g |
$826 | 2021-08-05 | |
Fluorochem | 225025-250mg |
2-Ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 250mg |
£124.00 | 2022-02-28 | |
Matrix Scientific | 016733-1g |
2-Ethyl-pyrimidine-5-carbaldehyde |
205518-89-4 | 1g |
$378.00 | 2023-09-06 | ||
Enamine | EN300-216462-2.5g |
2-ethylpyrimidine-5-carbaldehyde |
205518-89-4 | 95% | 2.5g |
$474.0 | 2023-09-16 |
2-Ethylpyrimidine-5-carbaldehyde 関連文献
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
2-Ethylpyrimidine-5-carbaldehydeに関する追加情報
2-Ethylpyrimidine-5-carbaldehyde: A Key Chemical Compound in Pharmaceutical and Synthetic Chemistry
2-Ethylpyrimidine-5-carbaldehyde is a versatile organic compound that has garnered significant attention in the fields of pharmaceutical research, synthetic chemistry, and materials science. With the CAS number 205518-89-4, this compound represents a critical intermediate in the development of novel therapeutic agents and functional materials. Its unique molecular structure, characterized by the presence of a pyrimidine ring and an aldehyde functional group, provides a foundation for diverse chemical modifications and applications. Recent advances in molecular biology and medicinal chemistry have further highlighted the potential of 2-Ethylpyrimidine-5-carbaldehyde as a building block for drug discovery and advanced chemical synthesis.
2-Ethylpyrimidine-5-carbaldehyde belongs to the class of heterocyclic compounds, which are widely utilized in the pharmaceutical industry due to their ability to interact with biological targets at the molecular level. The pyrimidine ring, a six-membered structure containing two nitrogen atoms, is a common feature in nucleotide bases such as cytosine and thymine. The aldehyde group at the 5-position of the pyrimidine ring introduces reactivity and functionality, enabling the compound to participate in various chemical reactions. This structural flexibility makes 2-Ethylpyrimidine-5-carbaldehyde a valuable candidate for the design of small-molecule drugs targeting specific enzymes or receptors.
Recent studies have demonstrated the potential of 2-Ethylpyrimidine-5-carbaldehyde in the development of antiviral and anti-inflammatory agents. For instance, a 2023 publication in Journal of Medicinal Chemistry reported the synthesis of a series of 2-Ethylpyrimidine-5-carbaldehyde-derived derivatives that exhibited potent inhibitory activity against the SARS-CoV-2 main protease. These findings underscore the compound's role in combating viral infections through the modulation of key enzymatic pathways. Additionally, the compound's ability to form stable complexes with metal ions has led to its exploration in the design of metal-based therapeutic agents.
From a synthetic chemistry perspective, the preparation of 2-Ethylpyrimidine-5-carbaldehyde involves a combination of nucleophilic substitution and condensation reactions. Researchers have employed various methodologies, including the use of microwave-assisted synthesis and catalytic systems, to optimize the yield and purity of the final product. A 2022 study published in Organic & Biomolecular Chemistry highlighted the advantages of using a palladium-catalyzed cross-coupling reaction to introduce the ethyl group at the 2-position of the pyrimidine ring. This approach not only enhances the efficiency of the synthesis process but also reduces the environmental impact associated with traditional chemical methods.
The application of 2-Ethylpyrimidine-5-carbaldehyde extends beyond pharmaceutical research into the realm of materials science. Its aromatic nature and functional groups make it suitable for the development of conductive polymers and nanomaterials. In a 2024 review article in Advanced Materials, scientists explored the potential of 2-Ethylpyrimidine-5-carbaldehyde as a precursor for the synthesis of organic semiconductors with improved charge transport properties. These materials could find applications in flexible electronics and optoelectronic devices, where their unique electronic characteristics offer advantages over conventional inorganic semiconductors.
From a medicinal chemistry standpoint, the biological activity of 2-Ethylpyrimidine-5-carbaldehyde is closely related to its ability to interact with specific molecular targets. The aldehyde group at the 5-position is capable of forming hydrogen bonds with amino acid residues in enzyme active sites, thereby modulating enzymatic activity. This property has been exploited in the design of inhibitors for enzymes such as acetylcholinesterase and cyclooxygenase, which are implicated in neurological disorders and inflammatory diseases. A 2023 study in Drug Discovery Today demonstrated that a derivative of 2-Ethylpyrimidine-5-carbaldehyde exhibited selective inhibition of acetylcholinesterase, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Moreover, the compound's structural versatility allows for the incorporation of diverse functional groups, enabling the development of multifunctional drugs. For example, attaching a hydrophobic chain to the aldehyde group can enhance the compound's membrane permeability, improving its bioavailability. Conversely, the introduction of hydrophilic groups can increase solubility, facilitating its use in aqueous environments. These modifications highlight the importance of rational drug design in optimizing the therapeutic potential of 2-Ethylpyrimidine-5-carbaldehyde.
The environmental impact of 2-Ethylpyrimidine-5-carbaldehyde synthesis and application has also been a focus of recent research. Green chemistry approaches, such as the use of biocatalysts and solvent-free conditions, have been employed to minimize waste and reduce energy consumption. A 2023 study in Green Chemistry reported the successful synthesis of 2-Ethylpyrimidine-5-carbaldehyde using an enzymatic catalytic system, which significantly reduced the carbon footprint compared to traditional chemical methods. These efforts align with the growing emphasis on sustainable practices in the pharmaceutical and chemical industries.
In conclusion, 2-Ethylpyrimidine-5-carbaldehyde represents a promising compound with multifaceted applications in pharmaceutical research, synthetic chemistry, and materials science. Its unique molecular structure, combined with the ability to undergo diverse chemical modifications, positions it as a valuable tool for the development of novel therapeutics and advanced materials. As research in this field continues to evolve, the compound is likely to play an increasingly important role in addressing global health and technological challenges.
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